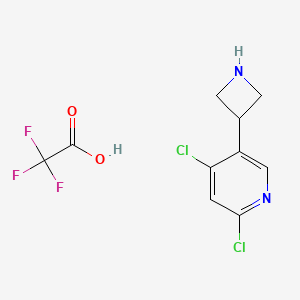![molecular formula C18H14N2O2 B13705830 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is an organic compound that features a benzoic acid moiety linked to a phenylpyridine structure through an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid typically involves the coupling of 5-phenylpyridin-2-amine with 3-bromobenzoic acid. This reaction can be facilitated by using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Para-aminobenzoic Acid: Known for its use in sunscreen and as a vitamin B complex component.
Thieno[2,3-b]pyridine Derivatives: Investigated for their potential in treating pharmaco-resistant epilepsy.
Benzothiazole Derivatives: Noted for their anti-tubercular activity.
Uniqueness
3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid is unique due to its specific structure, which combines a benzoic acid moiety with a phenylpyridine structure. This unique combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC名 |
3-[(5-phenylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)14-7-4-8-16(11-14)20-17-10-9-15(12-19-17)13-5-2-1-3-6-13/h1-12H,(H,19,20)(H,21,22) |
InChIキー |
PVIMHRIMOLNCGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)









![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)
